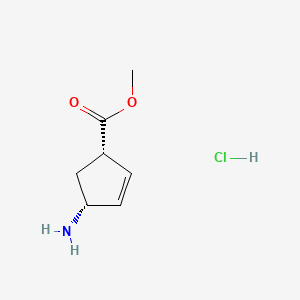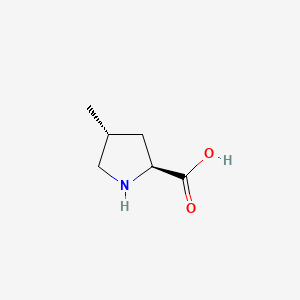
Benzenecarbothioamide, 4-(4-methyl-1-piperazinyl)-
Vue d'ensemble
Description
Benzenecarbothioamide, 4-(4-methyl-1-piperazinyl)- is a chemical compound with the molecular formula C12H17N3S . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of Benzenecarbothioamide, 4-(4-methyl-1-piperazinyl)- consists of a benzene ring attached to a carbothioamide group and a 4-methyl-1-piperazinyl group . The molecular weight of the compound is 219.33 .Applications De Recherche Scientifique
Pharmacokinetics and Binding Mechanisms
A study investigated the binding characteristics of a piperazine derivative to bovine serum albumin (BSA) using fluorescence spectroscopy, highlighting its significance in understanding the pharmacokinetic mechanism of the drug. The research showed that the derivative has good anticancer activity, antibacterial properties, and a low toxic nature. Molecular modeling studies revealed hydrophobic interactions and hydrogen bonding, stabilizing the interaction and inducing structural changes in BSA (Karthikeyan et al., 2015).
Antimicrobial Activities
New urea and thiourea derivatives of piperazine doped with Febuxostat were synthesized and evaluated for their antimicrobial and antiviral activities. The study found that specific derivatives exhibited promising antiviral and potent antimicrobial activities, showcasing the versatility of piperazine-based compounds in biological applications (Reddy et al., 2013).
Inhibitory Activities on Enzymes
Another research focused on substituted amides of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid as inhibitors of pyruvate dehydrogenase kinase (PDHK). It highlighted the optimization of N-methylcarbothioamide moiety for enhanced PDHK inhibitory activity, demonstrating the potential of these compounds in metabolic regulation (Aicher et al., 2000).
Synthesis and Evaluation of Novel Compounds
Novel 1,4-disubstituted piperazines were synthesized and evaluated for their antibacterial activities, indicating their potential as therapeutics against resistant bacterial strains. This work underscores the continuous exploration of piperazine derivatives for new drug development (Shroff et al., 2022).
Propriétés
IUPAC Name |
4-(4-methylpiperazin-1-yl)benzenecarbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3S/c1-14-6-8-15(9-7-14)11-4-2-10(3-5-11)12(13)16/h2-5H,6-9H2,1H3,(H2,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJRSAILKVORJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



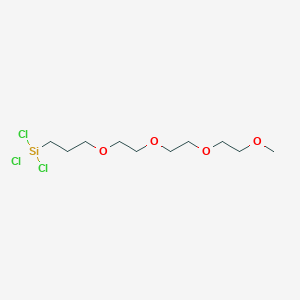

![3-bromo-5-[[1-(tert-butoxycarbonyl)-2(R)-pyrrolidinyl]methoxy]pyridine](/img/structure/B3117913.png)
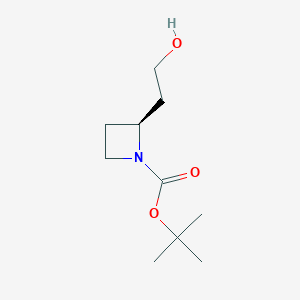
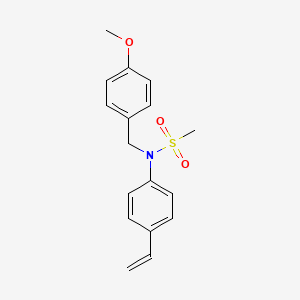

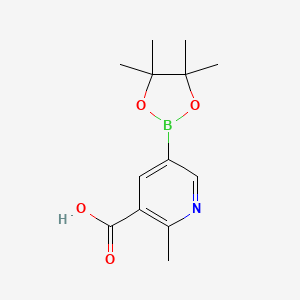
![6-Chloro-N,N'-(cyclopropyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B3117963.png)
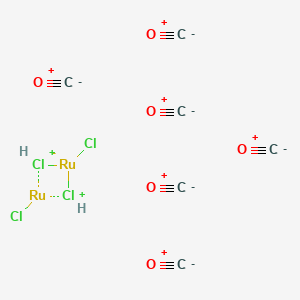
![N-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B3117967.png)
![2-[(Methylamino)methyl]benzene-1,4-diol](/img/structure/B3117973.png)
